

Deuterated Elimusertib for In Vivo Metabolic Studies: An In-depth Technical Guide

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Elimusertib (BAY 1895344) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway. [1][2] As a promising anti-cancer agent, a thorough understanding of its in vivo metabolism and pharmacokinetics is paramount for its clinical development. This technical guide explores the use of deuterated elimusertib as a tool for in vivo metabolic studies. Deuterium substitution, a strategy known to alter the metabolic profiles of drugs by leveraging the kinetic isotope effect, can provide invaluable insights into the metabolic fate of elimusertib, potentially identifying metabolically liable sites and informing the design of next-generation analogs with improved pharmacokinetic properties.[3][4][5] This document provides a comprehensive overview of the ATR signaling pathway, detailed experimental protocols for in vivo studies using deuterated elimusertib, and methods for data analysis and presentation.

Introduction to Elimusertib and the ATR Signaling Pathway

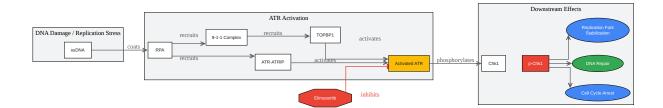
Elimusertib is an orally available small molecule inhibitor that targets ATR, a serine/threonine protein kinase that plays a pivotal role in maintaining genomic integrity.[2][6] In response to DNA damage and replication stress, ATR is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks.[7][8][9][10] Many



cancer cells exhibit increased reliance on the ATR pathway for survival due to underlying genomic instability and replication stress, making ATR an attractive therapeutic target.[8][11] By inhibiting ATR, elimusertib disrupts these critical cell survival mechanisms, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.[2][12] Preclinical studies have demonstrated the potent anti-tumor activity of elimusertib as a monotherapy and in combination with other agents in various cancer models.[1][12][13][14][15] [16]

The ATR Signaling Pathway

The canonical ATR signaling pathway is initiated by the recognition of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a common intermediate during DNA replication stress or repair.[7][10] The ATR-ATRIP complex is recruited to these sites, followed by the independent recruitment of the 9-1-1 clamp complex and the ATR activator Topoisomerase Binding Protein 1 (TOPBP1).[7] This cascade of events leads to the activation of ATR kinase activity. Once activated, ATR phosphorylates a multitude of downstream substrates, with the most well-characterized being the checkpoint kinase 1 (Chk1).[7][10] Phosphorylation of Chk1 by ATR triggers cell cycle checkpoints, preventing entry into mitosis with damaged DNA.[7]



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Figure 1: Simplified ATR Signaling Pathway and the Action of Elimusertib.

Deuterated Elimusertib in Metabolic Studies

Deuterium labeling is a powerful technique used in drug metabolism and pharmacokinetic studies.[3] The substitution of hydrogen with its stable isotope, deuterium, creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[3][5] This difference in bond strength can lead to a "kinetic isotope effect," where the enzymatic cleavage of a C-D bond is slower than that of a C-H bond.[3] By strategically placing deuterium atoms at sites of metabolic vulnerability in a drug molecule, it is possible to slow down its metabolism, which can lead to an increased half-life, higher systemic exposure, and a reduction in the formation of certain metabolites.[4][17][18]

For a hypothetical deuterated elimusertib, deuterium atoms would be incorporated at positions susceptible to metabolic modification. Based on preclinical pharmacokinetic studies of elimusertib, which have identified several metabolites, these "soft spots" can be targeted for deuteration.[19][20] The resulting deuterated analog would be an invaluable tool to:

- Elucidate the primary sites of metabolism.
- Quantify the contribution of different metabolic pathways.
- Assess the potential for metabolite-mediated toxicity or activity.
- Investigate potential improvements in the pharmacokinetic profile.

Experimental Protocols for In Vivo Metabolic Studies

This section outlines a detailed methodology for conducting in vivo metabolic studies of deuterated elimusertib in a murine model.

Animal Models and Husbandry

- Species: Female CB-17/SCID mice (or other appropriate strain).
- Age: 6-8 weeks.



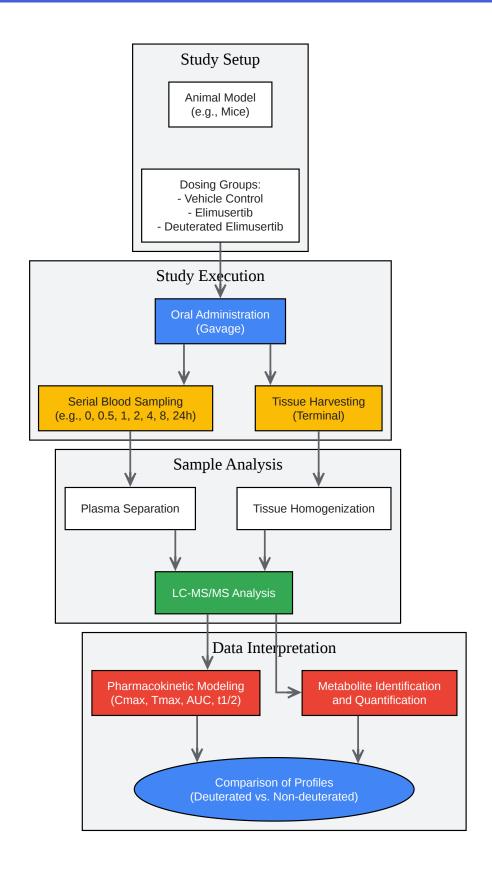
- Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
- Acclimatization: Allow for a minimum of one week of acclimatization before the start of the study.
- Ethics: All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Compound Formulation and Administration

- Formulation: Elimusertib and its deuterated analog should be formulated in a vehicle suitable for oral administration, such as a solution of 60% polyethylene glycol 400, 10% ethanol, and 30% water.[13][14]
- Dosing: Dosing can be based on previous in vivo efficacy and pharmacokinetic studies of elimusertib, with typical oral doses ranging from 10 to 40 mg/kg.[1][14][15][19][20]
- Administration: Administer the compound via oral gavage.

Experimental Workflow for Pharmacokinetic and Metabolite Profiling





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Figure 2: Experimental Workflow for In Vivo Metabolic Studies.



Sample Collection and Processing

- Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0,
 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method like tail vein or saphenous vein bleeding.
- Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA).
 Centrifuge the blood to separate the plasma, which should then be stored at -80°C until analysis.
- Tissue Harvesting: At the end of the study, euthanize the animals and harvest relevant tissues (e.g., liver, tumor, brain, bone marrow) as preclinical studies have shown extensive tissue distribution.[19][20] Flash-freeze the tissues in liquid nitrogen and store them at -80°C.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of elimusertib and its metabolites in plasma and tissue homogenates.[19][20][21]

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
- Sample Preparation: Protein precipitation or solid-phase extraction can be used to extract the analytes from the biological matrices.
- Chromatography: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify the parent drug and its metabolites. The MRM transitions for elimusertib (m/z 376.3 > 318.2 and 376.3 > 277.3) and a stable isotopelabeled internal standard (e.g., [¹³C, ²H³]-elimusertib, m/z 380.3 > 322.2) should be monitored.[21]
- Metabolite Identification: Putative metabolites can be identified by searching for expected
 mass shifts corresponding to common metabolic transformations (e.g., oxidation,
 demethylation, glucuronidation) and confirmed by product ion scans.[19]



Data Presentation and Analysis Pharmacokinetic Parameters

The plasma concentration-time data for elimusertib and its deuterated analog should be analyzed using non-compartmental or compartmental pharmacokinetic modeling to determine key parameters.

Parameter	Description	
Cmax	Maximum observed plasma concentration	
Tmax	Time to reach Cmax	
AUC(0-t)	Area under the plasma concentration-time curve from time 0 to the last measurable concentration	
AUC(0-inf)	Area under the plasma concentration-time curve from time 0 to infinity	
t1/2	Elimination half-life	
CL/F	Apparent total body clearance	
Vz/F	Apparent volume of distribution	

Metabolite Profiling

The concentrations of the identified metabolites should be measured over time in plasma and tissues. The metabolic ratio (MR), calculated as the AUC of the metabolite divided by the AUC of the parent drug, can be used to compare the extent of metabolism between the deuterated and non-deuterated compounds.[19]



Compound	Cmax (ng/mL)	Tmax (h)	AUC(0-inf) (ng·h/mL)	t1/2 (h)
Elimusertib	[Insert Data]	[Insert Data]	[Insert Data]	[Insert Data]
Deuterated Elimusertib	[Insert Data]	[Insert Data]	[Insert Data]	[Insert-Data]
Metabolite M1	[Insert Data]	[Insert Data]	[Insert Data]	[Insert Data]
Deuterated M1	[Insert Data]	[Insert Data]	[Insert Data]	[Insert Data]

Conclusion

The use of deuterated elimusertib in in vivo metabolic studies provides a robust platform for elucidating its metabolic fate and pharmacokinetic properties. By leveraging the kinetic isotope effect, researchers can gain a deeper understanding of the drug's disposition, identify opportunities for optimizing its metabolic stability, and ultimately contribute to the development of a safer and more effective therapeutic agent. The detailed protocols and analytical methods outlined in this guide provide a framework for conducting these critical studies, which are essential for advancing the clinical translation of elimusertib and other novel ATR inhibitors.

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